An In-Depth Technical Guide to Methyl 5-bromo-6-cyanopicolinate: A Core Heterocyclic Building Block
An In-Depth Technical Guide to Methyl 5-bromo-6-cyanopicolinate: A Core Heterocyclic Building Block
Introduction
In the landscape of modern organic synthesis and drug discovery, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active compounds and advanced materials. Methyl 5-bromo-6-cyanopicolinate is a highly functionalized pyridine derivative engineered to serve as a versatile and powerful building block. Its strategic placement of three distinct reactive handles—a bromine atom, a cyano group, and a methyl ester—provides chemists with orthogonal chemical reactivity, enabling the precise and sequential introduction of molecular complexity.
This guide provides an in-depth technical overview of Methyl 5-bromo-6-cyanopicolinate, intended for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical properties, propose a robust synthetic workflow, detail its key chemical transformations, and contextualize its application within modern drug design paradigms.
Physicochemical and Spectroscopic Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. While extensive experimental data for this specific compound is not widely published, we can define its core attributes and predict its spectroscopic profile based on its constituent functional groups.
Core Chemical Properties
The fundamental identifiers and properties of Methyl 5-bromo-6-cyanopicolinate are summarized below.
| Property | Value | Reference |
| CAS Number | 959741-33-4 | [1] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Synonyms | Methyl 5-bromo-6-cyanopyridine-2-carboxylate | [1] |
| Predicted Appearance | Off-white to light yellow solid | Based on similar compounds[2] |
Predicted Spectroscopic Profile
A detailed spectroscopic analysis is crucial for reaction monitoring and structural confirmation. The following predictions are based on standard chemical shift and absorption frequency values for the key functional groups.
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¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. Two doublets in the aromatic region (typically δ 7.5-8.5 ppm) would correspond to the two coupled protons on the pyridine ring. A sharp singlet around δ 3.9-4.1 ppm would be indicative of the methyl ester (–OCH₃) protons.
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¹³C NMR (Carbon NMR): The spectrum would display eight distinct carbon signals. Key predicted shifts include the cyano carbon (C≡N) around 115-120 ppm, the ester carbonyl carbon (C=O) around 160-165 ppm, the methyl ester carbon around 53-55 ppm, and the remaining five aromatic carbons of the pyridine ring, including the carbon bearing the bromine atom (C-Br), which would be shifted to a higher field compared to its non-brominated analog.
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FT-IR (Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands confirming the presence of the key functional groups.
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~2230-2210 cm⁻¹: A sharp, medium-intensity peak for the nitrile (C≡N) stretch.
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~1730-1710 cm⁻¹: A strong absorption for the ester carbonyl (C=O) stretch.
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~1250-1000 cm⁻¹: Strong C-O stretching bands associated with the ester.
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~600-500 cm⁻¹: A band corresponding to the C-Br stretch.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a single bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₈H₅BrN₂O₂.
Proposed Synthesis and Purification Workflow
While multiple synthetic routes are conceivable, a logical and efficient pathway is proposed below, starting from commercially available materials. This strategy is designed for scalability and high purity of the final product.
Retrosynthetic Analysis and Strategy
The synthesis hinges on the sequential functionalization of a pyridine-2-carboxylate core. The most logical approach involves introducing the bromine atom first via electrophilic aromatic substitution, followed by a nucleophilic substitution to install the cyano group. This sequence leverages the directing effects of the substituents and the established reactivity of pyridine rings.
Caption: Proposed synthetic pathway for Methyl 5-bromo-6-cyanopicolinate.
Step-by-Step Experimental Protocol
Step 1: Esterification of 6-Aminopicolinic Acid
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Setup: To a round-bottom flask equipped with a reflux condenser, add 6-aminopicolinic acid (1.0 eq).
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Reagents: Suspend the starting material in methanol (MeOH, ~10 volumes). Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) as a catalyst.
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Reaction: Heat the mixture to reflux (approx. 65°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
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Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product, Methyl 6-aminopicolinate, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Neutralization removes the acid and reduces the product's solubility in the aqueous methanol mixture, facilitating its isolation.
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Step 2: Bromination of Methyl 6-aminopicolinate
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Setup: In a flask protected from light, dissolve Methyl 6-aminopicolinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
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Reagents: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS for the formation of Methyl 6-amino-5-bromopicolinate.
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Work-up: Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining NBS. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Causality: The amino group is a strong activating group, directing the electrophilic bromination to the ortho and para positions. The C5 position is electronically enriched and sterically accessible, leading to selective bromination.
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Step 3: Sandmeyer Reaction to Install the Cyano Group
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Setup: Prepare a solution of Methyl 6-amino-5-bromopicolinate (1.0 eq) in aqueous HCl (e.g., 5 M) and cool to 0°C.
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Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature strictly between 0 and 5°C to form the diazonium salt.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution.
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Reaction: Allow the mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours until nitrogen gas evolution ceases.
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Work-up and Purification: Cool the reaction and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄. The crude product should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Methyl 5-bromo-6-cyanopicolinate.
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Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium intermediate. The CuCN facilitates the displacement of the dinitrogen gas with the cyanide nucleophile.
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Chemical Reactivity and Derivatization
The synthetic utility of Methyl 5-bromo-6-cyanopicolinate stems from its three distinct reactive sites, which can be addressed with high selectivity. This allows for a modular approach to building complex molecules.
Caption: Key reactive sites and derivatization pathways for the title compound.
Reactions at the Bromine Atom (C5-Position)
The C-Br bond is the premier site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis.
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Suzuki Coupling: Reacting with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form biaryl structures.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Forming C-N bonds by reacting with primary or secondary amines in the presence of a palladium catalyst and a strong base.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
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Setup: To a flame-dried Schlenk flask, add Methyl 5-bromo-6-cyanopicolinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1).
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Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-90°C for 4-12 hours, monitoring by LC-MS.
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Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
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Trustworthiness: This protocol is a standard, well-established method. The self-validating system includes monitoring by LC-MS to confirm product formation and consumption of starting materials before proceeding to work-up.
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Transformations of the Cyano Group (C6-Position)
The nitrile group is a versatile functional group that can be converted into several other important moieties.
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Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or partially hydrolyzed to a primary amide using milder conditions.
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Reduction: Can be reduced to a primary amine (–CH₂NH₂) using catalytic hydrogenation (H₂, Pd/C) or strong reducing agents like LiAlH₄.
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Tetrazole Formation: Can be converted to a 5-substituted tetrazole ring by reacting with sodium azide (NaN₃), often with a Lewis acid catalyst. This is a crucial transformation in medicinal chemistry as tetrazoles are common bioisosteres for carboxylic acids.
Reactions of the Methyl Ester (C2-Position)
The ester provides a handle for modification at the 2-position of the pyridine ring.
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Saponification: Hydrolysis with a base (e.g., NaOH or LiOH) followed by acidic work-up yields the corresponding picolinic acid.
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Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, can form a wide variety of amides.
Applications in Medicinal Chemistry and Drug Discovery
The true value of Methyl 5-bromo-6-cyanopicolinate is realized in its application as a scaffold in drug discovery programs. Its structure is ideally suited for strategies like Fragment-Based Drug Discovery (FBDD).
In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into potent leads.[3] This molecule can be viewed as a high-value fragment or a core scaffold onto which other fragments can be linked.
Caption: Application of the scaffold in a Fragment-Based Drug Discovery workflow.
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Vector 1 (C5-Br): The bromine atom serves as the primary vector for exploring lipophilic pockets in a protein binding site. Suzuki or Sonogashira couplings can introduce a wide range of aryl, heteroaryl, or alkynyl groups to probe these interactions.
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Vector 2 (C6-CN): The cyano group can be converted into hydrogen bond donors or acceptors. For example, reduction to an aminomethyl group introduces a basic center capable of forming salt bridges, while conversion to a tetrazole introduces a key acidic hydrogen bond donor and acceptor group.
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Vector 3 (C2-CO₂Me): The ester can be converted into a diverse library of amides. This is often used to modulate solubility, cell permeability, and to establish additional hydrogen bonds with the target protein.
By systematically modifying these three positions, chemists can rapidly generate a library of diverse compounds around a central pyridine core, enabling efficient exploration of the structure-activity relationship (SAR) and optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Safety, Handling, and Storage
As a research chemical, Methyl 5-bromo-6-cyanopicolinate requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted, the following general precautions are based on the hazards of related chemical structures.[4][5][6]
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General Hazards: Expected to be harmful if swallowed or inhaled. Causes skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][8]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.[9]
-
First Aid:
References
- CP Lab Safety. (n.d.). Methyl 5-broMo-6-cyanopicolinate, 98% Purity, C8H5BrN2O2, 1 gram.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation.
- AWS. (n.d.). Spectral data of compound 5a-5m, 6a-6e.
- Safety Data Sheet. (2023-07-26). Fatty acids, C14-18 and C16-18-unsatd., Methyl esters.
- Thermo Fisher Scientific. (2024-03-31). Safety Data Sheet: 5-Bromo-6-chloronicotinic acid.
- Thermo Fisher Scientific. (2010-05-07). Safety Data Sheet: Methyl bromoacetate.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate | 1215860-20-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma.
- Fisher Scientific. (2025-05-01). Safety Data Sheet: Methyl bromoacetate.
- TargetMol. (2025-12-25). Safety Data Sheet.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- PubMed Central (PMC). (n.d.). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization.
- ChemicalBook. (n.d.). Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum.
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